molecular formula C28H31NO2 B11525392 N-(4-ethoxyphenyl)-2,2-bis(4-ethylphenyl)cyclopropane-1-carboxamide

N-(4-ethoxyphenyl)-2,2-bis(4-ethylphenyl)cyclopropane-1-carboxamide

Cat. No.: B11525392
M. Wt: 413.5 g/mol
InChI Key: JKBGTPJESCYILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound X , belongs to the class of organic compounds known as amides. It features a cyclopropane ring with two ethylphenyl substituents and an ethoxyphenyl group attached to the amide nitrogen. This compound exhibits interesting properties due to its unique structural features.

Preparation Methods

Synthetic Routes::

    Direct Synthesis: Compound X can be synthesized via a direct reaction between 4-ethoxyaniline and 2,2-bis(4-ethylphenyl)cyclopropane-1-carboxylic acid chloride. The reaction proceeds under mild conditions, yielding the desired amide.

    Amide Formation: Alternatively, the amide can be prepared by reacting 4-ethoxyaniline with 2,2-bis(4-ethylphenyl)cyclopropane-1-carboxylic acid in the presence of a coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine).

Industrial Production:: The industrial-scale production of Compound X involves optimized reaction conditions, efficient workup, and purification steps. Large-scale synthesis ensures cost-effectiveness and consistent quality.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Compound X is susceptible to oxidation under certain conditions, leading to the formation of corresponding oxoamides.

    Reduction: Reduction of the carbonyl group in Compound X yields the corresponding amine.

    Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkylating agents (e.g., alkyl halides) or nucleophiles (e.g., amines).

Major Products::
  • Oxidation: Oxoamide derivatives.
  • Reduction: Amine derivatives.
  • Substitution: Alkylated or substituted amides.

Scientific Research Applications

Compound X finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Industry: Employed in the development of specialty materials or as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action for Compound X remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Compound X stands out due to its cyclopropane core and specific substituents. Similar compounds include:

    Compound Y: A related amide with a different substituent pattern.

    Compound Z: Another cyclopropane-based amide with distinct properties.

Properties

Molecular Formula

C28H31NO2

Molecular Weight

413.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2,2-bis(4-ethylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C28H31NO2/c1-4-20-7-11-22(12-8-20)28(23-13-9-21(5-2)10-14-23)19-26(28)27(30)29-24-15-17-25(18-16-24)31-6-3/h7-18,26H,4-6,19H2,1-3H3,(H,29,30)

InChI Key

JKBGTPJESCYILY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=C(C=C3)OCC)C4=CC=C(C=C4)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.